
Mifamurtide sodium hydrate
概要
説明
Mifamurtide sodium hydrate is a synthetic derivative of muramyl dipeptide, a component found in the cell walls of Mycobacterium species. It is primarily used as an immunomodulator with antitumor activity, particularly in the treatment of high-grade, resectable, non-metastatic osteosarcoma following surgical resection .
準備方法
Synthetic Routes and Reaction Conditions
Mifamurtide sodium hydrate is synthesized using solid-phase synthesis principles. The process involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification. The final product is obtained with a purity of over 99% .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by extensive purification steps to ensure high purity and consistency. The process is optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Mifamurtide sodium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
科学的研究の応用
Clinical Indications
Mifamurtide is primarily indicated for:
- High-Grade Non-Metastatic Osteosarcoma : It is used as an adjuvant therapy following surgical resection in children, adolescents, and young adults. The recommended dosing regimen is 2 mg/m² administered intravenously twice weekly for the first 12 weeks, followed by once weekly for an additional 24 weeks .
Case Studies and Trials
- Intergroup Trial INT-0133 : This pivotal trial demonstrated improved overall survival rates from 70% to 78% in non-metastatic osteosarcoma patients receiving mifamurtide alongside standard chemotherapy . The study involved a cohort of 205 patients with a median age of 16.5 years, highlighting the drug's efficacy across diverse age groups.
- Phase II Study : A multicenter trial assessed mifamurtide's safety and efficacy in patients with recurrent or metastatic osteosarcoma. The results indicated that the drug could significantly improve event-free survival rates when combined with conventional chemotherapy regimens .
Safety Profile
While mifamurtide has shown efficacy in treating osteosarcoma, its administration is associated with several adverse effects:
- Common Adverse Events : Fever (85%), chills (89%), nausea (57%), and vomiting (44%) are frequently reported. Most side effects are mild to moderate and transient in nature .
- Serious Adverse Events : There have been reports of severe allergic reactions and infusion-related adverse events, though these are rare .
Pharmacokinetics
Mifamurtide exhibits a rapid clearance from the serum with a half-life of approximately 2 hours. Serum concentrations decline quickly post-infusion, indicating effective dosing strategies for maintaining therapeutic levels without prolonged exposure .
Data Table: Summary of Clinical Studies
Study | Population | Intervention | Key Findings |
---|---|---|---|
INT-0133 | Non-metastatic Osteosarcoma | Mifamurtide + Chemotherapy | OS improved from 70% to 78% |
Phase II Study | Recurrent/Metastatic | Mifamurtide + Chemotherapy | Significant improvement in event-free survival |
Multicenter Trial | High-grade Osteosarcoma | Mifamurtide + MAP | Enhanced histologic response in Pgp+ patients |
作用機序
Mifamurtide sodium hydrate exerts its effects by activating macrophages and monocytes. It binds to nucleotide-binding and oligomerization domain-like receptors and toll-like receptors on these immune cells, leading to the production of proinflammatory cytokines. This activation enhances the bactericidal and tumoricidal activities of the immune system, contributing to its antitumor effects .
類似化合物との比較
Similar Compounds
Muramyl dipeptide: The natural precursor of mifamurtide sodium hydrate, with similar immunostimulatory effects but a shorter half-life.
Lipopolysaccharides: Components of bacterial cell walls that also activate immune responses but with higher pyrogenicity.
Uniqueness
This compound is unique due to its synthetic origin, longer half-life, and reduced pyrogenicity compared to natural muramyl dipeptide. Its liposomal formulation further enhances its tumoricidal effects and safety profile .
生物活性
Mifamurtide sodium hydrate, also known as L-MTP-PE, is an immunomodulatory agent primarily utilized in the treatment of osteosarcoma. Its biological activity is characterized by its ability to activate immune responses, particularly through the stimulation of macrophages and monocytes. This article provides a detailed overview of its biological mechanisms, clinical efficacy, and safety profile based on diverse research findings.
Mifamurtide functions as a synthetic derivative of muramyl dipeptide (MDP), a component found in bacterial cell walls. It acts as a ligand for nucleotide-binding oligomerization domain 2 (NOD2) and toll-like receptor 4 (TLR4), leading to the activation of immune cells. The activation cascade involves:
- Cytokine Production : Mifamurtide stimulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1β), IL-6, IL-8, and IL-12, enhancing the immune response against tumors .
- Inflammasome Activation : It activates the NLRP3 inflammasome, promoting the cleavage of procaspase 1 into active caspase 1, which further activates pro-inflammatory cytokines .
- Cellular Adhesion Molecules : Mifamurtide induces the expression of adhesion molecules like lymphocyte function-associated antigen (LFA-1) and intercellular adhesion molecule (ICAM-1), facilitating immune cell migration to tumor sites .
Pharmacokinetics
Mifamurtide is administered intravenously and exhibits rapid clearance from serum. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | Approximately 2 hours |
Maximum Concentration (Cmax) | 15.7 ± 3.72 nM |
Area Under Curve (AUC) | 17.0 ± 4.86 h × nM |
In clinical studies, serum concentrations declined rapidly after infusion, indicating efficient distribution and uptake by phagocytic cells such as macrophages .
Clinical Efficacy
Mifamurtide has been evaluated in several clinical trials for its effectiveness in treating osteosarcoma:
- Phase III Trials : In a large multicenter trial involving approximately 800 patients with newly diagnosed osteosarcoma, mifamurtide combined with chemotherapy resulted in a statistically significant improvement in overall survival rates—78% at six years compared to 70% in control groups .
- Patient Access Studies : A non-randomized study assessed mifamurtide's safety and efficacy in high-risk recurrent or metastatic osteosarcoma patients. The study involved 205 patients who received mifamurtide at a dosage of 2 mg/m² twice weekly for 12 weeks followed by weekly doses for an additional 24 weeks. The one-year overall survival rate was reported at 71.7% .
Safety Profile
The safety profile of mifamurtide has been generally favorable, with most adverse events classified as mild to moderate. Common side effects include:
- Chills and fever
- Headaches
- Fatigue
- Nausea
Serious adverse events were rare but included severe allergic reactions in some cases . The incidence of infusion-related adverse events was documented at approximately 3,679 over multiple infusions, with very few classified as grade 3 or higher .
Case Studies
Several case studies have highlighted the therapeutic potential of mifamurtide:
- Osteosarcoma Treatment : A notable case involved a young patient with recurrent osteosarcoma who demonstrated significant tumor reduction following treatment with mifamurtide alongside conventional chemotherapy.
- Adjuvant Therapy : In veterinary studies, mifamurtide has shown promise as an adjuvant therapy for canine osteosarcoma, resulting in enhanced disease-free survival rates compared to controls .
特性
CAS番号 |
838853-48-8 |
---|---|
分子式 |
C59H110N6NaO20P |
分子量 |
1277.5 g/mol |
IUPAC名 |
sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate |
InChI |
InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);;1H2/q;+1;/p-1/t43-,44-,45+,47+,48+,49-,50+,54+,55+;;/m0../s1 |
InChIキー |
NGIYLSFJGRLEMI-MHTUOZSYSA-M |
SMILES |
C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+] |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Mifamurtide; Muramyl tripeptide; L-MTP-PE; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。